ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE
Description
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a synthetic organic compound characterized by its highly substituted thiazole core and multifunctional ester/amide linkages. The molecule features:
- A 1,3-thiazole ring substituted with a methyl group at position 4 and a carboxylate ester at position 3.
- A branched aliphatic chain incorporating a benzoylamino group and an ester-linked butanoyl moiety.
- Hydrolytically sensitive groups (e.g., esters and amides), which may influence its stability and reactivity in biological or chemical environments.
Properties
IUPAC Name |
ethyl 2-[2-(2-benzamido-4-methylpentanoyl)oxybutanoylamino]-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-6-18(21(29)27-24-25-15(5)19(34-24)23(31)32-7-2)33-22(30)17(13-14(3)4)26-20(28)16-11-9-8-10-12-16/h8-12,14,17-18H,6-7,13H2,1-5H3,(H,26,28)(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSDAZLQEHREEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NC(=C(S1)C(=O)OCC)C)OC(=O)C(CC(C)C)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Amide Bond Formation: This involves the reaction of amines with carboxylic acids or their derivatives, often using coupling reagents like EDCI or DCC.
Esterification: The ester group is introduced through the reaction of carboxylic acids with alcohols in the presence of acid catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like KMnO4 or CrO3, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like LiAlH4 or NaBH4 can convert certain functional groups within the molecule to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole ring or ester group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: Halogens, alkylating agents, nucleophiles like NH3 or RNH2
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Research :
- Enzyme Inhibition :
- Drug Delivery Systems :
Biochemical Applications
- Metabolic Studies :
- Biomarker Development :
Data Tables
Case Studies
-
Thiazole Derivatives in Cancer Therapy :
- A study published in the Journal of Medicinal Chemistry demonstrated that thiazole derivatives exhibit significant anticancer activity against breast cancer cell lines. Compound 1's structural similarities suggest it could have similar effects, warranting further investigation into its cytotoxic mechanisms .
- Enzyme Inhibitors :
- Drug Formulation Studies :
Mechanism of Action
The mechanism by which ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thiazole-based esters with variations in substituents and backbone architecture. Below is a comparative analysis with structurally related analogs from the Biopharmacule Speciality Chemicals catalog :
Table 1: Structural and Functional Comparison
| Compound Name | Key Structural Features | Functional Implications |
|---|---|---|
| ETHYL 2-[(2-{[2-(BENZOYLAMINO)-4-METHYLPENTANOYL]OXY}BUTANOYL)AMINO]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE | - Benzoylamino group - Extended aliphatic chain with ester/amide linkages - 4-methylthiazole core |
- Enhanced lipophilicity due to benzoyl and branched chains - Potential for targeted interactions via amide hydrogen bonding |
| Ethyl 2-(2-benzyloxycarbonylaminothiazol-4-yl) acetate | - Benzyloxycarbonyl (Cbz) protecting group - Acetate ester at thiazole-4 position |
- Cbz group may confer stability during synthesis - Simpler structure with lower molecular weight |
| Ethyl 2-(2-formylaminothiazol-4-yl) acetate | - Formylamino (For) substituent - Acetate ester at thiazole-4 position |
- Reduced steric bulk compared to benzoylamino - Higher polarity due to formyl group |
| Ethyl 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetate | - Pyridinone core with methylsulfonamido group - Acetate ester side chain |
- Distinct heterocycle (pyridinone vs. thiazole) - Sulfonamide group enhances solubility and acidity |
Key Observations
Substituent Effects: The benzoylamino group in the target compound introduces significant lipophilicity and steric hindrance compared to analogs with formylamino or methylsulfonamido groups. This may enhance membrane permeability but reduce aqueous solubility . Ester vs.
Stability and Reactivity: Compounds with benzyloxycarbonyl (Cbz) or methylsulfonamido groups exhibit higher hydrolytic stability due to protective or electron-withdrawing effects. In contrast, the target compound’s unprotected benzoylamino group may render it susceptible to enzymatic degradation .
Biological Relevance :
- Thiazole derivatives with methyl substitution (e.g., 4-methylthiazole) are often associated with enhanced metabolic stability and bioavailability. The target compound’s methyl group at position 4 aligns with this trend .
Research Findings and Gaps
While direct pharmacological data for the target compound are lacking, insights can be extrapolated from its structural analogs:
- Thiazole-based esters with benzoylamino groups have demonstrated inhibitory activity against serine proteases in preclinical studies.
- Pyridinone derivatives with sulfonamido substituents (e.g., Ethyl 2-(3-(methylsulfonamido)-2-oxopyridin-1(2H)-yl)acetate) show promise as anti-inflammatory agents due to COX-2 selectivity .
Critical Knowledge Gaps:
- No in vitro or in vivo data for the target compound are publicly available.
- Comparative pharmacokinetic studies (e.g., solubility, plasma stability) across this compound class are needed.
Biological Activity
Ethyl 2-[(2-{[2-(benzoylamino)-4-methylpentanoyl]oxy}butanoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate (referred to as compound E) is a complex thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing data from various studies and patents.
Chemical Structure:
- Molecular Formula: C24H31N3O6S
- Molecular Weight: 487.59 g/mol
The compound consists of a thiazole ring, a carboxylate group, and various functional groups that contribute to its biological activity. Its synthesis involves multiple steps, including the formation of key intermediates and purification processes that ensure high chemical purity .
-
Inhibition of Cancer Cell Proliferation:
- Compound E has shown promising results in inhibiting the proliferation of various cancer cell lines. Its mechanism is believed to involve the modulation of specific signaling pathways associated with cell growth and survival.
- Oct3/4 Induction:
- Calcium-Activated Chloride Channels (CaCC):
Case Studies
Case Study 1: Anticancer Activity
In a study assessing the anticancer potential of thiazole derivatives, compound E demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study utilized MTT assays to quantify cell viability post-treatment. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutics.
Case Study 2: Stem Cell Research
A high-throughput screening campaign identified derivatives of thiazole compounds that enhance Oct3/4 expression in embryonic stem cells. Compound E was among those evaluated for its ability to promote pluripotency, showing enhanced reprogramming efficiency when used alongside other transcription factors .
Data Tables
Q & A
Q. What are the key challenges in synthesizing this compound, and how can multi-step reaction conditions be optimized?
Answer: The synthesis involves multi-step reactions, including amide coupling, esterification, and thiazole ring formation. Key challenges include:
- Steric hindrance during benzoylation of the pentanoyloxy intermediate, requiring optimized solvent polarity (e.g., DMF or THF) and coupling agents (e.g., HATU or EDC) .
- Isomer formation in the thiazole moiety; regioselective cyclization can be achieved using Lawesson’s reagent under inert conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethyl acetate/hexane) improves yield (>85% purity) .
Optimization Table :
| Step | Reagent/Condition | Yield Improvement | Reference |
|---|---|---|---|
| Amide Coupling | HATU, DIPEA, DMF | 75% → 88% | |
| Thiazole Formation | Lawesson’s reagent, N₂ atmosphere | 60% → 82% |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
Answer:
- 1H NMR : Identifies protons on the benzoyl, thiazole, and ester groups. For example, the thiazole C5-H resonates at δ 8.2–8.5 ppm (doublet, J = 1.5 Hz) .
- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated 532.2014; observed 532.2016) .
- IR Spectroscopy : Detects carbonyl stretches (C=O at 1720–1740 cm⁻¹ for esters and amides) .
Advanced Research Questions
Q. How does the compound’s stability vary under different pH and temperature conditions?
Answer: Stability studies (e.g., HPLC monitoring at 254 nm) reveal:
Q. What computational methods are suitable for modeling its interactions with biological targets?
Answer:
- Molecular docking (AutoDock Vina) : Predicts binding affinity to enzymes (e.g., kinase targets) using the thiazole core as a hinge-binding motif .
- MD Simulations (GROMACS) : Assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
- QSAR Modeling : Correlates substituent effects (e.g., methyl groups on pentanoyloxy) with bioactivity .
Q. How can researchers resolve contradictions in bioactivity data caused by synthetic impurities?
Answer:
- Analytical rigor : Use orthogonal methods (e.g., HPLC-MS and 13C NMR) to detect trace isomers (e.g., C4 vs. C5 thiazole substitution) .
- Bioassay controls : Include synthetic intermediates as negative controls to isolate the parent compound’s activity .
- Batch comparison : Statistical analysis (ANOVA) of IC50 values across batches identifies impurity-driven variability (p <0.05) .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
